1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide
Scientific Research Applications
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: It has potential therapeutic applications, including antileishmanial and antimalarial activities.
Industry: The compound is used in the development of agrochemicals and coordination complexes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of folate in Leishmania parasites .
Comparison with Similar Compounds
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole: Similar structure but lacks the pyrazole ring.
4-Chloro-1H-pyrazole-3-carboxamide: Contains the pyrazole ring but lacks the triazole moiety.
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar pyrazole structure but different functional groups
The unique combination of pyrazole and triazole rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H9ClN6 |
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Molecular Weight |
212.64 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C7H9ClN6/c8-6-3-10-13(4-6)1-2-14-5-7(9)11-12-14/h3-5H,1-2,9H2 |
InChI Key |
NUOMGYMULVNHBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
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